molecular formula C8H14O B13337213 Bicyclo[3.2.1]octan-1-ol

Bicyclo[3.2.1]octan-1-ol

Cat. No.: B13337213
M. Wt: 126.20 g/mol
InChI Key: YOUYXVQUIJGXKB-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]octan-1-ol: is a bicyclic organic compound with a unique structure that consists of a fused ring system. This compound is part of the bicyclo[3.2.1]octane family, which is known for its presence in various biologically active natural products, particularly sesquiterpenes and diterpenes . The structure of this compound includes a hydroxyl group (-OH) attached to the first carbon of the bicyclic system, making it an alcohol derivative.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bicyclo[3.2.1]octan-1-ol can undergo oxidation reactions to form ketones or aldehydes, depending on the reagents and conditions used.

    Reduction: Reduction of this compound can lead to the formation of various reduced derivatives, such as alkanes.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or other reduced derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Bicyclo[3.2.1]octan-1-ol is used as a key intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: The bicyclo[3.2.1]octane framework is found in many biologically active compounds, making this compound a potential precursor for pharmaceuticals and biologically active molecules .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of bicyclo[321]octan-1-ol depends on its specific application and the molecular targets involvedThe bicyclic structure can also provide rigidity and specific spatial orientation, which can be crucial for binding to molecular targets .

Comparison with Similar Compounds

Uniqueness: Bicyclo[3.2.1]octan-1-ol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

bicyclo[3.2.1]octan-1-ol

InChI

InChI=1S/C8H14O/c9-8-4-1-2-7(6-8)3-5-8/h7,9H,1-6H2

InChI Key

YOUYXVQUIJGXKB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)(C2)O

Origin of Product

United States

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